2,6-Diaminohexan-1-ol hydrochloride

Description

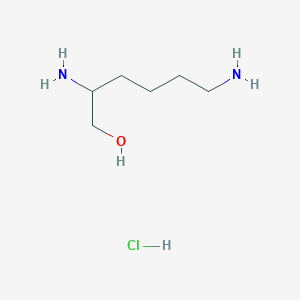

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H17ClN2O |

|---|---|

Molecular Weight |

168.66 g/mol |

IUPAC Name |

2,6-diaminohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H |

InChI Key |

QJZLNXBTYAJWNK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC(CO)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Diaminohexan 1 Ol Hydrochloride and Its Stereoisomers

Reductive Transformations of Precursor Molecules

The conversion of readily available precursors, primarily derivatives of the amino acid lysine (B10760008), to 2,6-diaminohexan-1-ol is a key synthetic step. This transformation hinges on the effective reduction of a carboxylic acid or its derivative to a primary alcohol.

Hydrogenation of Lysine Derivatives

The direct catalytic hydrogenation of amino acids to their corresponding amino alcohols represents an atom-economical and environmentally conscious approach. umaine.edu The hydrogenation of lysine or its ester derivatives to 2,6-diaminohexan-1-ol can be achieved using various catalytic systems. Ruthenium-based catalysts, often supported on carbon, have demonstrated efficacy in the aqueous-phase hydrogenation of amino acids. umaine.eduacs.org These reactions are typically conducted under elevated hydrogen pressure and temperature. acs.org The primary advantage of this method is the potential for high selectivity and the retention of stereochemical integrity at the α-carbon, which is crucial for producing optically active amino alcohols. umaine.edu

Another established method involves the reduction of amino acid esters, such as the ethyl ester of lysine, using reducing agents like sodium borohydride (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄). orgsyn.org While effective, the industrial application of NaBH₄ can be time-consuming and costly due to the necessity of an intermediate esterification step and subsequent processing. umaine.edu

| Catalyst/Reagent | Substrate | Key Features |

| Ruthenium on Carbon | Amino Acids | High selectivity, retains optical purity, environmentally friendly. umaine.edu |

| Sodium Borohydride (NaBH₄) | Amino Acid Esters | Industrial process, requires intermediate ester formation. umaine.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Amino Acid Esters | Potent reducing agent, general for amino acid reduction. orgsyn.org |

Alternative Reductive Pathways for Carboxylic Acid Functionalities

Beyond direct hydrogenation, several other reductive pathways can be employed to convert the carboxylic acid functionality of a protected lysine derivative into a primary alcohol.

Strong hydride reagents are a cornerstone of this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of directly converting carboxylic acids to primary alcohols. quora.comchemistrysteps.comlibretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemistrysteps.comlibretexts.org Due to its high reactivity, LiAlH₄ is not compatible with all functional groups, necessitating careful substrate design and protection strategies.

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS), offer a milder and more selective alternative for the reduction of carboxylic acids. orgsyn.orgquora.comchemistrysteps.com Borane is particularly useful as it can selectively reduce carboxylic acids in the presence of other functional groups like esters. quora.com

More recently, catalytic methods using earth-abundant metals have emerged as sustainable alternatives. For instance, manganese(I) carbonyl complexes can catalyze the hydrosilylation of carboxylic acids to alcohols under mild conditions. nih.gov This method is notable for its low catalyst loading and the use of a stable silane as the reducing agent. nih.gov

| Reducing Agent | Mechanism | Advantages |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride reduction | Powerful and fast. orgsyn.orgchemistrysteps.com |

| Borane (BH₃) and complexes | Lewis acid-assisted hydride transfer | Selective for carboxylic acids. quora.comchemistrysteps.com |

| Manganese(I) Catalysis | Hydrosilylation | Mild conditions, uses earth-abundant metal. nih.gov |

Stereoselective Synthesis of Enantiomeric Forms

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure 2,6-diaminohexan-1-ol is of paramount importance.

Asymmetric Catalysis in Amino Alcohol Generation

Asymmetric catalysis provides an elegant and efficient means to generate chiral amino alcohols. Copper-catalyzed asymmetric reactions have been successfully employed in the synthesis of γ-amino alcohols. acs.orgunimi.it These methods often involve the reaction of alkyne-functionalized precursors with amine nucleophiles, leading to the formation of chiral propargylic amines which can be further elaborated into the desired amino alcohol. acs.orgunimi.it

Chiral aldehyde catalysis is another powerful tool in asymmetric synthesis. frontiersin.org Catalysts derived from chiral BINOL aldehydes can effectively control the stereochemical outcome of reactions involving amino acid esters, providing a pathway to enantiomerically enriched products. frontiersin.org

| Catalytic System | Reaction Type | Key Advantage |

| Copper Catalysis | Propargylic Substitution | Access to structurally diverse chiral γ-amino alcohols. acs.orgunimi.it |

| Chiral BINOL Aldehyde Catalysis | Various | Good stereoselective control in reactions of amino acid esters. frontiersin.org |

Chiral Pool Strategies Utilizing Natural Precursors

Chiral pool synthesis leverages the inherent chirality of readily available natural products to synthesize new chiral molecules. ankara.edu.tr Amino acids, such as L-lysine itself, are excellent starting materials for this approach. The existing stereocenter at the α-carbon of lysine can be preserved throughout a synthetic sequence to yield the corresponding chiral 2,6-diaminohexan-1-ol.

Enzymatic cascade reactions offer a highly selective and environmentally friendly route to chiral amino alcohols from L-lysine. nih.gov This biocatalytic approach can involve the regio- and diastereoselective hydroxylation of the lysine side-chain, followed by decarboxylation to yield the desired amino alcohol with high optical purity. nih.gov

| Approach | Precursor | Key Principle |

| Chiral Pool Synthesis | L-Lysine | Preservation of the natural stereocenter. ankara.edu.tr |

| Enzymatic Cascade | L-Lysine | Regio- and diastereoselective enzymatic transformations. nih.gov |

Protective Group Chemistry in Multi-Step Syntheses

In the multi-step synthesis of 2,6-diaminohexan-1-ol, the strategic use of protecting groups is essential to mask the reactive amino functionalities and prevent unwanted side reactions. jocpr.comresearchgate.net The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal. jocpr.com

For the amino groups of lysine, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is acid-labile and can be removed under mild acidic conditions, while the Cbz group is typically removed by catalytic hydrogenation. The 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, is another important protecting group in amino acid chemistry. ug.edu.pliris-biotech.de

An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used to protect the α- and ε-amino groups of lysine. This allows for the selective deprotection and functionalization of one amino group while the other remains protected. For example, the combination of Fmoc for the α-amino group and Boc for the ε-amino group is a common orthogonal pair in peptide synthesis. iris-biotech.de

| Protecting Group | Removal Condition |

| tert-Butoxycarbonyl (Boc) | Mild Acid (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenation |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) ug.edu.pliris-biotech.de |

Derivatization Strategies for Functional Group Modulation

The strategic modification of the functional groups in 2,6-diaminohexan-1-ol is crucial for its application in advanced synthetic methodologies. The presence of two primary amino groups (at the C2 and C6 positions) and a primary hydroxyl group (at the C1 position) offers multiple sites for derivatization. However, the similar reactivity of these groups necessitates carefully designed strategies to achieve selective modification. Functional group modulation is often accomplished through the use of protecting groups and by controlling reaction conditions to exploit the subtle differences in the reactivity of the amino and hydroxyl moieties.

The derivatization of 2,6-diaminohexan-1-ol often draws from the extensive chemistry developed for the structurally similar amino acid, L-lysine. These strategies typically involve the selective protection of one or more functional groups to allow for the specific modification of another.

Protecting Group Strategies for Selective Derivatization

Protecting groups are essential tools for the selective functionalization of 2,6-diaminohexan-1-ol. The choice of protecting group is dictated by its stability under a given set of reaction conditions and the ease of its removal without affecting other parts of the molecule.

N-Protection of Amino Groups:

The two primary amino groups of 2,6-diaminohexan-1-ol can be protected using standard amine protecting groups. The most commonly employed are the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This method is effective for the protection of both amino groups. Selective mono-Boc protection of diamines can be achieved by carefully controlling the stoichiometry of the reagents. For instance, in a related diamine, mono-Boc protection was achieved by first forming the hydrochloride salt of one amino group, thereby rendering it less nucleophilic, followed by the addition of (Boc)₂O.

Fmoc Protection: The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The Fmoc group is stable to acidic conditions but is readily cleaved by bases such as piperidine. This orthogonality to the acid-labile Boc group allows for differential protection of the two amino groups, a strategy widely used in peptide synthesis with lysine.

O-Protection of the Hydroxyl Group:

The primary hydroxyl group can be protected as a silyl ether, which is a common strategy for safeguarding alcohols during reactions targeting amino groups.

Silylation: The hydroxyl group can be converted to a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. Silyl ethers are generally stable under a wide range of conditions but can be selectively removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

The following table summarizes common protecting groups used for the functional groups of 2,6-diaminohexan-1-ol and its analogs.

| Functional Group | Protecting Group | Reagent for Introduction | Conditions for Removal |

| Amino (N) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA) |

| Amino (N) | Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

| Hydroxyl (O) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |

Chemoselective Acylation and Alkylation

With appropriate protection strategies in place, the remaining free functional groups can be selectively modified.

Selective N-Acylation:

The acylation of one amino group in the presence of another, or in the presence of a hydroxyl group, is a common transformation. In the context of lysine derivatives, selective Nα-acylation can be achieved by first protecting the Nε-amino group. For 2,6-diaminohexan-1-ol, once one amino group is protected, the other can be acylated using acid chlorides or anhydrides. The inherent difference in nucleophilicity between the amino and hydroxyl groups often allows for selective N-acylation without significant O-acylation, especially under controlled temperature and pH.

Research on the selective acylation of lysine has shown that the Nε-amino group can be preferentially acylated over the Nα-amino group under specific conditions, leveraging the difference in their pKa values. Similar principles can be applied to the differential acylation of the two amino groups in 2,6-diaminohexan-1-ol.

Selective O-Alkylation and Acylation:

After the protection of both amino groups, the hydroxyl group can be readily alkylated or acylated. For instance, O-alkylation can be performed using an alkyl halide in the presence of a base (Williamson ether synthesis), while O-acylation can be achieved with an acid chloride or anhydride in the presence of a base like pyridine.

The following table provides examples of derivatization reactions on a protected 2,6-diaminohexan-1-ol scaffold, based on established methodologies for similar compounds.

| Starting Material | Reagent | Reaction Type | Product |

| N²,N⁶-di-Boc-2,6-diaminohexan-1-ol | Benzyl bromide, NaH | O-Alkylation | N²,N⁶-di-Boc-1-O-benzyl-2,6-diaminohexan-1-ol |

| N⁶-Boc-2,6-diaminohexan-1-ol | Acetic anhydride, Pyridine | N-Acylation | N²-Acetyl-N⁶-Boc-2,6-diaminohexan-1-ol |

| N²,N⁶-di-Boc-2,6-diaminohexan-1-ol | TBDMS-Cl, Imidazole | O-Silylation | 1-O-TBDMS-N²,N⁶-di-Boc-2,6-diaminohexan-1-ol |

These derivatization strategies, primarily adapted from the well-established chemistry of lysine, provide a versatile toolbox for the functional group modulation of 2,6-diaminohexan-1-ol hydrochloride. The ability to selectively protect and modify the amino and hydroxyl groups is fundamental to the synthesis of more complex molecules derived from this versatile building block.

Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

In the realm of organic synthesis, 2,6-diaminohexan-1-ol serves as a chiral scaffold for the construction of intricate molecular architectures. Its utility spans the synthesis of precursors for bioactive compounds, the development of peptide mimics, and the total synthesis of natural products.

The chemical reactivity of the amino and hydroxyl groups in 2,6-diaminohexan-1-ol allows for its derivatization into a variety of bioactive compound precursors. As a derivative of lysine (B10760008), a fundamental amino acid, it provides a chiral backbone for the synthesis of molecules with potential therapeutic applications. For instance, the site-selective modification of the ε-amino group of lysine derivatives is a strategy employed in creating functional peptides nih.govresearchgate.net. This approach can be extrapolated to 2,6-diaminohexan-1-ol for the development of novel bioactive entities.

The primary amine groups can readily undergo reactions such as acylation, alkylation, and Schiff base formation, while the hydroxyl group can be esterified or etherified. This multi-functional reactivity enables the introduction of various pharmacophores, leading to the generation of diverse molecular libraries for drug discovery.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. Due to its structural similarity to lysine, 2,6-diaminohexan-1-ol is a valuable building block in the design of peptidomimetics. Specifically, it can be incorporated into peptide sequences to introduce conformational constraints or to serve as a scaffold for mimicking the spatial arrangement of amino acid side chains.

Cationic antimicrobial peptidomimetics, for example, have been designed and synthesized using L-lysine and its derivatives. These compounds mimic the amphipathic nature of natural antimicrobial peptides and have shown promising activity against various bacterial strains researchgate.net. The diamino alcohol structure of 2,6-diaminohexan-1-ol can be utilized to create novel cationic amphiphiles with potential antimicrobial properties.

| Peptidomimetic Design Strategy | Role of Lysine Derivatives (e.g., 2,6-Diaminohexan-1-ol) | Potential Outcome |

| Scaffold-based design | Provides a chiral backbone for the attachment of various functional groups. | Mimics the spatial orientation of amino acid residues in a peptide. |

| Cationic Amphiphiles | The two amino groups can be protonated to create a cationic center. | Development of membrane-disrupting antimicrobial agents. |

| Conformational Constraint | Incorporation into a peptide chain can restrict its flexibility. | Enhanced receptor binding affinity and selectivity. |

One of the notable applications of 2,6-diaminohexan-1-ol is its role as a key structural motif in the myxochelin family of natural products. Myxochelins A and B are siderophores produced by myxobacteria to scavenge iron from the environment acs.org. The biosynthesis of myxochelins involves the condensation of two molecules of 2,3-dihydroxybenzoic acid with the two amino groups of L-lysine, which is subsequently reduced to form the 2,6-diaminohexan-1-ol core acs.orgresearchgate.net.

The total synthesis of myxochelin A and its analogues has been achieved, where the stereoselective reduction of a lysine derivative to 2,6-diaminohexan-1-ol is a critical step nih.gov. This synthetic work not only confirms the structure of the natural product but also provides access to analogues for structure-activity relationship studies.

| Myxochelin Analogue | Key Synthetic Step Involving Lysine Derivative | Reference |

| Myxochelin A | Reduction of L-lysine ethyl ester to the corresponding primary alcohol. | Miyanaga et al., 2009 nih.gov |

| Nicotinic Acid Containing Myxochelins | Amide coupling with the ε-amino group of Fmoc-L-lysine hydrochloride followed by ester reduction. | Korp, J., et al. nih.gov |

Polymer Chemistry and Macromolecular Engineering

The presence of two primary amine groups and a hydroxyl group also positions 2,6-diaminohexan-1-ol hydrochloride as a valuable monomer and curing agent in polymer chemistry. These functional groups can participate in various polymerization reactions to create novel polymers with tailored properties.

Polyamides, such as nylon, are typically synthesized through the condensation polymerization of a diamine and a dicarboxylic acid savemyexams.comalderbioinsights.co.uklibretexts.org. While 1,6-diaminohexane is a common diamine monomer used in the production of Nylon 6,6, the use of functionalized diamines can impart unique properties to the resulting polymer alderbioinsights.co.uklibretexts.org.

2,6-Diaminohexan-1-ol, being a hydroxyl-functionalized diamine, can be used as a monomer in polyamide synthesis. The two primary amine groups can react with a dicarboxylic acid or its derivative to form the characteristic amide linkages of the polymer backbone. The pendant hydroxyl group would then be available for post-polymerization modification or could contribute to the polymer's properties, such as hydrophilicity and adhesion. The incorporation of such hydroxyl groups can influence the interchain interactions and morphology of the resulting polyamide-imides mdpi.com.

The general reaction for the formation of a hydroxyl-functionalized polyamide is as follows:

n H₂N-(CH₂)₄-CH(NH₂)-CH₂OH + n HOOC-R-COOH → [-NH-(CH₂)₄-CH(NH)-CH₂OH-CO-R-CO-]ₙ + 2n H₂O

The presence of the hydroxyl group could potentially enhance the polymer's ability to form hydrogen bonds, affecting its mechanical and thermal properties.

Epoxy resins are thermosetting polymers that are widely used as adhesives, coatings, and composite materials. They are cured by reacting with a hardener or curing agent, which crosslinks the epoxy polymer chains. Aliphatic amines are a common class of curing agents for epoxy resins, as the active hydrogen atoms on the amine groups react with the epoxide rings to form a three-dimensional network nih.govthreebond.co.jp.

With its two primary amine groups, 2,6-diaminohexan-1-ol can function as an effective curing agent for epoxy resins. Each primary amine group has two active hydrogen atoms, allowing the molecule to react with up to four epoxy groups. This leads to the formation of a highly crosslinked and rigid thermoset material. The hydroxyl group on the molecule could also potentially react with epoxy groups at higher temperatures, further increasing the crosslink density.

The curing reaction mechanism involves the nucleophilic attack of the amine nitrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. The secondary amine can then react with another epoxy group.

| Property | Influence of 2,6-Diaminohexan-1-ol as a Curing Agent |

| Crosslink Density | The two primary amine groups allow for the formation of a dense crosslinked network. |

| Mechanical Strength | High crosslink density generally leads to high modulus and strength. |

| Adhesion | The presence of polar amine and hydroxyl groups can enhance adhesion to various substrates. |

| Thermal Stability | The aliphatic nature of the curing agent may result in moderate thermal stability compared to aromatic amines. |

Incorporation into Polymer Backbones and Side Chains

The distinct positioning of two amine groups and one hydroxyl group allows 2,6-Diaminohexan-1-ol to be utilized as a versatile monomer in polymerization reactions. It can be incorporated into the main chain (backbone) or appended as a side chain, imparting specific properties to the resulting polymer.

As a monomer, it can participate in condensation polymerizations to form polyamides and poly(hydroxy urethanes). tue.nl

Polyamides: The two amine groups can react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form amide linkages, creating a polyamide backbone. The hydroxyl group remains as a pendant functional group along the polymer chain. This pendant hydroxyl is available for further modification, such as grafting other molecules or initiating other polymerization reactions, leading to the formation of complex polymer architectures like graft copolymers.

Polyurethanes: While traditional polyurethane synthesis involves isocyanates, there is growing interest in non-isocyanate polyurethanes (NIPUs). acs.org In these syntheses, the amino alcohol functionality can react with cyclic carbonates. The amine groups react to open the carbonate ring, forming a hydroxy urethane linkage. The presence of two amine groups allows for cross-linking or linear chain extension, depending on the other monomers used.

The incorporation of this lysine-derived monomer is particularly valuable in creating bio-based polymers. frontiersin.orgnih.gov Polyamides and polyurethanes derived from renewable resources are sought after as sustainable alternatives to fossil fuel-based plastics. tue.nlresearchgate.net The chirality of 2,6-Diaminohexan-1-ol (when derived from L-lysine) can also be used to introduce stereoregularity into the polymer, potentially influencing its physical properties such as crystallinity and thermal behavior.

Polymers based on lysine have garnered significant attention for their biocompatibility. nih.govrsc.org This makes materials derived from 2,6-Diaminohexan-1-ol potentially suitable for biomedical applications, although this is an area of ongoing research.

Ligand Design and Coordination Chemistry

The electron-donating nitrogen atoms of the amine groups and the oxygen atom of the alcohol group in 2,6-Diaminohexan-1-ol make it an excellent candidate for a multidentate ligand in coordination chemistry. nih.govalfa-chemistry.com A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The ability of 2,6-Diaminohexan-1-ol to bind to a metal center through multiple atoms (chelation) results in the formation of stable metal complexes.

Formation of Metal Complexes

2,6-Diaminohexan-1-ol can act as a bidentate or tridentate ligand. It can coordinate with a metal ion using:

The two nitrogen atoms of the diamine groups.

One nitrogen atom and the oxygen atom of the alcohol.

Both nitrogen atoms and the oxygen atom simultaneously.

The formation of these complexes is typically achieved by reacting the hydrochloride salt of the diamino alcohol with a suitable metal salt (e.g., chlorides, sulfates, or acetates) in a solution. researchgate.netgoogle.com The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction stoichiometry, and the pH of the solution.

Research has demonstrated the formation of complexes between L-lysine (the parent amino acid) and various transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.net For instance, copper(II) has been shown to coordinate with the carboxyl oxygen and amino nitrogen of lysine hydrochloride to form a five-membered ring structure. researchgate.net Similar coordination is expected with 2,6-Diaminohexan-1-ol, where the amino and hydroxyl groups would participate in chelation. The resulting complexes can exhibit distinct geometries, such as tetrahedral or distorted square planar, which in turn influences their chemical and physical properties.

Table 1: Examples of Metal Ions Known to Form Complexes with Amino Acids/Amino Alcohols

| Metal Ion | Potential Coordination Atoms from Ligand | Common Geometries |

|---|---|---|

| Copper (Cu²⁺) | Nitrogen (amine), Oxygen (hydroxyl) | Distorted Tetrahedral, Square Planar |

| Cobalt (Co²⁺) | Nitrogen (amine), Oxygen (hydroxyl) | Tetrahedral, Octahedral |

| Nickel (Ni²⁺) | Nitrogen (amine), Oxygen (hydroxyl) | Tetrahedral, Square Planar, Octahedral |

| Zinc (Zn²⁺) | Nitrogen (amine), Oxygen (hydroxyl) | Tetrahedral |

| Molybdenum (Mo⁶⁺) | Nitrogen (amine), Oxygen (hydroxyl) | Various, often for catalysis |

| Vanadium (V⁴⁺/V⁵⁺) | Nitrogen (amine), Oxygen (hydroxyl) | Various, often for catalysis |

Catalytic Applications of Metal-Amino Alcohol Complexes

Metal complexes derived from chiral ligands, such as those from amino alcohols, are of significant interest in asymmetric catalysis. nih.govrsc.org This field focuses on using chiral catalysts to produce a specific stereoisomer of a product, which is crucial in the pharmaceutical and fine chemical industries.

Amino alcohol-metal complexes have proven effective in a range of catalytic reactions: mdpi.com

Asymmetric Addition Reactions: One of the most well-studied applications is the enantioselective addition of organozinc reagents (like diethylzinc) to aldehydes. rsc.org The chiral environment created by the amino alcohol ligand around the metal center directs the incoming nucleophile to one face of the aldehyde, resulting in a high yield of one enantiomer of the secondary alcohol product.

Oxidation Reactions: Complexes of transition metals like molybdenum and vanadium with amino acid-based ligands have been shown to catalyze oxidation reactions, such as the epoxidation of alkenes. scirp.org In these reactions, the metal center activates an oxidant (e.g., a hydroperoxide), and the ligand environment controls the selectivity of the reaction.

Transfer Hydrogenation: Ruthenium and rhodium complexes with ligands derived from amino acids are used in asymmetric transfer hydrogenation, a process for reducing ketones to alcohols with high enantioselectivity. mdpi.com

The catalytic activity of these complexes is attributed to the ability of the ligand to create a specific and rigid chiral pocket around the metal's active site. mdpi.com The 2,6-Diaminohexan-1-ol ligand, with its flexible hexyl chain and multiple coordination points, offers a tunable framework for designing catalysts for various chemical transformations.

Table 2: Potential Catalytic Reactions Using Metal-Amino Alcohol Complexes

| Reaction Type | Metal Center Examples | Substrate Examples | Product Examples |

|---|---|---|---|

| Enantioselective Alkylation | Zn, Ti | Aldehydes, Imines | Chiral Alcohols, Chiral Amines |

| Asymmetric Epoxidation | Mo, V, W | Alkenes (e.g., Cyclohexene) | Chiral Epoxides |

| Asymmetric Hydrogenation | Ru, Rh, Ir | Ketones, Imines, Alkenes | Chiral Alcohols, Chiral Amines |

| Henry Reaction | Cu, Co, Ni | Aldehydes, Nitroalkanes | Chiral Nitro-alcohols |

Explorations in Supramolecular Chemistry

Host-Guest Systems Involving 2,6-Diaminohexan-1-ol Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The inherent structural features of 2,6-diaminohexan-1-ol derivatives, such as the presence of amino and hydroxyl groups, make them attractive candidates for participating in such interactions. These functional groups can act as hydrogen bond donors and acceptors, facilitating the recognition and binding of complementary guest molecules.

Research into lysine-based derivatives has demonstrated their potential in forming stable host-guest complexes. For instance, the interactions of lysine (B10760008) and arginine side chains with lipid membranes have been studied, revealing the significant role of their amino groups in binding to phosphate headgroups of lipids. While direct studies on 2,6-diaminohexan-1-ol hydrochloride are limited, the principles governing the interactions of its parent molecule, lysine, provide valuable insights. The protonated amino groups in the hydrochloride salt of 2,6-diaminohexan-1-ol would be expected to form strong electrostatic and hydrogen bonding interactions with anionic or polar guest molecules.

The synthesis of novel derivatives of 2,6-diaminohexan-1-ol, such as "2,6-diamino-1-(anilinooxy)hexan-1-ol" and its imine derivatives, presents new opportunities for creating sophisticated host-guest systems. The introduction of an anilinooxy group and the subsequent formation of imines expand the potential for various non-covalent interactions, including π-π stacking and further hydrogen bonding, thereby enabling the recognition of a broader range of guest molecules.

Self-Assembly Processes Driven by Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The ability of 2,6-diaminohexan-1-ol derivatives to self-assemble is a direct consequence of the multiple interaction sites within their molecular framework. Hydrogen bonding, electrostatic interactions, and van der Waals forces are the primary drivers of the self-assembly process for these molecules.

Studies on lysine-based organogelators have shown that the presence of long alkyl chains and hydrogen-bonding motifs can lead to the formation of extensive networks, resulting in the gelation of organic solvents. These self-assembled fibrillar networks are stabilized by a combination of intermolecular hydrogen bonds and hydrophobic interactions. Similarly, it is anticipated that appropriately functionalized derivatives of 2,6-diaminohexan-1-ol could exhibit similar self-assembling properties, leading to the formation of gels, vesicles, or other ordered nanostructures.

The formation of imine derivatives from 2,6-diamino-1-(anilinooxy)hexan-1-ol introduces additional rigidity and potential for π-π stacking interactions, which can significantly influence the self-assembly process. The interplay between hydrogen bonding from the amino and hydroxyl groups and the aromatic interactions of the imine moieties could lead to the formation of highly ordered and functional supramolecular polymers.

Design of Functional Supramolecular Architectures

The ultimate goal of studying host-guest interactions and self-assembly is to design and construct functional supramolecular architectures. These are well-defined, multi-molecular assemblies with specific properties and functions, such as catalysis, sensing, or drug delivery. Derivatives of 2,6-diaminohexan-1-ol serve as versatile building blocks for the bottom-up construction of such architectures.

The ability of lysine-based materials to form hydrogels and organogels highlights their potential in biomedical applications. These self-assembled materials can encapsulate therapeutic agents and release them in a controlled manner. By analogy, supramolecular structures derived from 2,6-diaminohexan-1-ol could be designed to create novel drug delivery systems. The presence of multiple amino groups allows for pH-responsive behavior, where the supramolecular assembly and disassembly can be triggered by changes in the physiological environment.

Furthermore, the incorporation of specific recognition sites into the derivatives of 2,6-diaminohexan-1-ol can lead to the development of supramolecular sensors. For example, the binding of a target analyte to a self-assembled system could induce a change in its optical or electronic properties, providing a detectable signal. The synthesis of imine derivatives with aromatic aldehydes opens up possibilities for creating chromophoric and fluorophoric systems that are sensitive to their environment.

A recent study on the synthesis of 2,6-diamino-1-(anilinooxy)hexan-1-ol and its imine derivatives provides concrete examples of how this core structure can be modified. The characterization of these compounds, including their yield, melting points, and spectral data, offers a foundational dataset for further exploration into their supramolecular properties.

Table of Synthesized 2,6-Diamino-1-(anilinooxy)hexan-1-ol Derivatives

| Compound Name | Abbreviation | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N-({2-amino-6-[(E)-benzylideneamino]hexyl}oxy)aniline | 2a | 82 | 131-135 |

| 2-[(E)-{[5-amino-6-(anilinooxy)hexyl]imino}methyl]phenol | 2b | 65 | 122-126 |

The spectral data for these compounds confirm their structures and provide a basis for understanding their electronic and conformational properties, which are crucial for predicting and controlling their behavior in supramolecular systems.

Table of Selected Spectral Data for Synthesized Derivatives

| Compound | Key IR Peaks (cm⁻¹) | Key ¹H-NMR Signals (δ ppm) |

|---|---|---|

| 2a | 3300-3450 (N-H), 1640 (C=N) | 8.1 (s, 1H, HC=N), 6.70–7.82 (m, 10H, Ar-H) |

| 2b | 3350-3500 (O-H, N-H), 1635 (C=N) | 9.6 (s, 1H, HC=N), 9.17 (s, 1H, OH), 6.78–7.72 (m, 10H, Ar-H) |

| 2c | 3300-3480 (O-H, N-H), 1630 (C=N) | 9.8 (s, 1H, HC=N), 9.2 (s, 1H, OH), 6.80–7.90 (m, 10H, Ar-H) |

Biochemical and Biotechnological Research Applications

Mimicry and Analog Development in Biological Systems

2,6-Diaminohexan-1-ol is a structural analog of the essential amino acid L-lysine. The key structural difference is the reduction of the carboxylic acid group in lysine (B10760008) to a primary alcohol group in 2,6-Diaminohexan-1-ol. This modification removes the negative charge of the carboxylate and introduces a nucleophilic hydroxyl group, while retaining the chiral center at the alpha-carbon and the primary amino group at the epsilon-position.

This structural similarity makes it a valuable tool for developing mimics and analogs to probe biological systems. Lysine analogs are synthesized to study enzyme-substrate interactions, protein structure, and metabolic pathways. rsc.org For instance, by incorporating a lysine mimic that cannot be acylated or ubiquitinated at the epsilon-amino group, researchers can investigate the specific roles of these post-translational modifications. The synthesis of novel amino acids like trans-4,5-didehydro-DL-lysine and 4-oxo-L-lysine from related precursors underscores the scientific interest in modifying the basic lysine structure to create tools for biochemical research. rsc.org Furthermore, biological pathways can be engineered to convert L-lysine into industrially relevant chemicals like 1,6-hexamethylenediamine, demonstrating the utility of manipulating the lysine scaffold. nih.gov

| Compound | Chemical Structure | Key Functional Groups | Biological Relevance |

|---|---|---|---|

| L-Lysine |  | α-Amino Group, ε-Amino Group, Carboxylic Acid | Essential amino acid, protein synthesis, post-translational modifications. nih.gov |

| 2,6-Diaminohexan-1-ol |  | α-Amino Group, ε-Amino Group, Primary Alcohol | Lysine analog, used in developing mimics to study enzyme mechanisms and protein function. nih.gov |

Role as a Chiral Building Block in Enzyme-Catalyzed Reactions

The presence of a stereocenter at the C2 position makes 2,6-Diaminohexan-1-ol a valuable chiral building block for asymmetric synthesis. Enzymes, prized for their high stereoselectivity, can be employed in reactions involving such chiral molecules. Biocatalysis, using enzymes like transaminases, ketoreductases, and dehydrogenases, is a powerful strategy for producing enantiomerically pure compounds, which are often required for pharmaceuticals and other bioactive molecules. nih.govnih.gov

Transaminases, for example, are capable of stereoselectively synthesizing chiral amines from prochiral ketones, making them key tools in the production of valuable building blocks. nih.govnih.gov Similarly, alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of ketones to alcohols. frontiersin.orgfrontiersin.org Research into enzyme-catalyzed reactions often involves creating and utilizing immobilized enzyme systems or multi-enzyme cascades to improve efficiency and yield. frontiersin.orgfrontiersin.orgnih.gov The chiral nature of 2,6-Diaminohexan-1-ol makes it a suitable substrate or target product for such highly specific enzymatic transformations. The development of these biocatalytic routes is crucial for green chemistry, offering an alternative to traditional chemical synthesis that often requires harsh conditions and complex purification steps.

| Enzyme Class | Reaction Type | Relevance to Chiral Amino Alcohols |

|---|---|---|

| Transaminases (TAs) | Asymmetric synthesis of chiral amines from ketones. | Can be used to stereoselectively aminate a corresponding keto-alcohol or deaminate an amino alcohol. nih.govnih.gov |

| Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) | Stereoselective reduction of ketones to alcohols. | Can catalyze the reduction of a corresponding amino-ketone to a specific stereoisomer of the amino alcohol. nih.govfrontiersin.org |

| Lipases | Kinetic resolution of racemic alcohols or amines via acylation. | Can be used to separate enantiomers of racemic 2,6-Diaminohexan-1-ol by selectively acylating one enantiomer. researchgate.net |

Chemical Modification of Biomolecules

2,6-Diaminohexan-1-ol possesses three reactive functional groups—two primary amines and one primary hydroxyl group—making it a versatile linker for the chemical modification of biomolecules, a process also known as bioconjugation. nih.govinterchim.fr Bioconjugation is a fundamental technique used to attach labels (e.g., fluorescent dyes), drugs, or other functional moieties to proteins, peptides, nucleic acids, and other biological macromolecules. semanticscholar.orgresearchgate.net

The two primary amino groups can readily react with various electrophilic reagents. For example, they can be acylated by activated esters (like NHS esters) or can form Schiff bases with aldehydes and ketones. The hydroxyl group can undergo esterification or etherification. This trifunctional nature allows for orthogonal chemistry, where one functional group can be used to attach the linker to a biomolecule while the other remains available for further modification. This capability is crucial for creating complex bioconjugates, such as antibody-drug conjugates or labeled probes for molecular imaging. nih.gov

| Functional Group | Type of Reaction | Reagent Example | Application |

|---|---|---|---|

| Primary Amines (α and ε) | Acylation / Amidation | NHS-esters, Carboxylic acids (with carbodiimide) | Attaching labels, cross-linking to proteins. interchim.fr |

| Primary Amines (α and ε) | Reductive Amination | Aldehydes, Ketones (followed by reduction) | Stable conjugation to molecules with carbonyl groups. |

| Primary Alcohol | Esterification | Activated Carboxylic Acids | Linking to drug molecules or surfaces. |

| Primary Alcohol | Etherification | Alkyl Halides | Creating stable, non-hydrolyzable linkages. |

Development of Antimicrobial Agents via Chemical Derivatization

The scaffold of 2,6-Diaminohexan-1-ol can be chemically modified to generate novel compounds with potential antimicrobial activity. Chemical derivatization is a common strategy in medicinal chemistry to enhance the efficacy, alter the spectrum of activity, and improve the pharmacological properties of a lead compound. The presence of two amino groups and a hydroxyl group provides multiple points for modification.

One approach is the synthesis of Schiff base derivatives by reacting the amino groups with various aromatic or heterocyclic aldehydes. iosrjournals.org Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial properties. Another strategy involves the acylation of the amino groups with long-chain fatty acids. nih.gov This modification increases the lipophilicity of the molecule, which can facilitate its interaction with and disruption of bacterial cell membranes. Studies on related structures, such as derivatives of 2,6-diaminopyridine and amino-acid-derived silver complexes, have shown that such modifications can lead to significant antiviral or antibacterial activity. nih.govmdpi.com Research has also demonstrated that substituting amino acids in antimicrobial peptides with related structures like 6-aminohexanoic acid can enhance antimicrobial and antibiofilm activities while reducing toxicity. mdpi.com

| Derivatization Strategy | Functional Group Targeted | Resulting Derivative Class | Potential Antimicrobial Mechanism |

|---|---|---|---|

| Condensation with Aldehydes | Amino Groups | Imine / Schiff Base | Interference with cellular proteins and enzymes. iosrjournals.org |

| Acylation with Fatty Acids | Amino Groups | N-acyl derivatives (Amides) | Disruption of bacterial cell membrane integrity. nih.gov |

| Complexation with Metals | Amino and/or Hydroxyl Groups | Metal Complexes (e.g., with Silver) | Oligodynamic effect, oxidative stress. mdpi.com |

Functionalization of Biological Interfaces (e.g., for biosensors)

2,6-Diaminohexan-1-ol is a suitable candidate for use as a molecular linker to functionalize the surfaces of biological interfaces, such as those used in biosensors. A biosensor typically consists of a biological recognition element (e.g., an enzyme, antibody, or DNA strand) immobilized on a transducer surface. google.com The specific and stable attachment of this biorecognition element is critical for the sensor's performance.

The functional groups of 2,6-Diaminohexan-1-ol can be used to form covalent bonds with various sensor surfaces. For example, the amino groups can react with surfaces that have been activated with N-hydroxysuccinimide (NHS) esters, a common method for functionalizing gold or silica surfaces. nih.gov Once one end of the molecule is anchored to the surface, the remaining functional groups are exposed and available to covalently bind the biorecognition element. This approach allows for controlled orientation and density of the immobilized biomolecules, which can enhance the sensitivity and reliability of the biosensor. The use of such small, defined linkers helps to minimize non-specific binding and ensures that the active site of the biomolecule is accessible to the target analyte. nih.govnih.gov

| Component | Role of 2,6-Diaminohexan-1-ol | Example Interaction |

|---|---|---|

| Sensor Surface (e.g., Gold, Silica) | Anchoring / Attachment | Amino groups react with an NHS-ester activated surface to form a stable amide bond. nih.gov |

| Biorecognition Element (e.g., Enzyme, Antibody) | Immobilization | The free hydroxyl or second amino group is used to form a covalent bond with the biomolecule. |

| Target Analyte | Detection | The properly oriented biorecognition element specifically binds the analyte, generating a signal. |

Advanced Analytical and Spectroscopic Research Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2,6-Diaminohexan-1-ol. While spectral data for the isolated hydrochloride salt is not extensively published, detailed analysis of the 2,6-diaminohexan-1-ol moiety as part of larger natural product structures provides significant insight. nih.govresearchgate.net

In a study identifying new myxochelin congeners, 1H NMR spectroscopy was used to identify the signals corresponding to the 2,6-diaminohexan-1-ol backbone. nih.gov The proton signals for the aliphatic chain, the aminomethylene, the oxygenated methylene, and the aminomethine groups were distinctly assigned. nih.govresearchgate.net The data, measured in deuterated methanol (MeOH-d4), confirms the connectivity and chemical environment of each proton in the structure. nih.gov

The expected 1H NMR signals for the core 2,6-diaminohexan-1-ol structure are detailed below. For the hydrochloride salt, the amine protons (-NH3+) would likely appear as broad signals, and chemical shifts of adjacent protons (at C2 and C6) would be affected compared to the free base.

| Position | 1H Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| 1a | 3.63 | brd | 3.4 |

| 1b | 3.61 | brd | 3.8 |

| 2 | 4.15 | m | N/A |

| 3 | 1.63 | m | N/A |

| 4 | 1.49 | m | N/A |

| 5 | 1.72 | m | N/A |

| 6 | 3.39 | t | 7.0 |

Data derived from analysis of a natural product containing the 2,6-diaminohexan-1-ol moiety. nih.gov Abbreviations: brd (broad doublet), m (multiplet), t (triplet).

Mass Spectrometry (MS) Applications (e.g., HRMS, LC-MS)

Mass spectrometry is indispensable for determining the molecular weight and formula of 2,6-Diaminohexan-1-ol. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition.

In the context of natural product research, Liquid Chromatography-Mass Spectrometry (LC-MS) has been instrumental. nih.gov The analysis of myxochelins, which contain the 2,6-diaminohexan-1-ol unit, utilized LC-MS to identify a protonated molecular ion [M+H]+. nih.govresearchgate.net This approach confirms the mass of the entire molecule and, through tandem MS (MS²) fragmentation, can reveal structural information about its components, such as the loss of specific functional groups. nih.gov For 2,6-Diaminohexan-1-ol hydrochloride, ESI-MS would be expected to show a prominent ion for the free base [C₆H₁₆N₂O+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus a proton.

| Parameter | Value |

|---|---|

| Molecular Formula | C6H16N2O |

| Molecular Weight (Monoisotopic) | 132.1263 g/mol |

| Expected [M+H]+ Ion (HRMS) | 133.1335 m/z |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification and purity assessment of polar compounds like this compound.

HPLC is a primary method for the analysis of non-volatile compounds. For amino alcohols, reversed-phase HPLC is commonly employed, often requiring specific conditions to achieve good separation. While a specific method for this compound is not detailed in the provided literature, the analysis of the myxochelin natural products containing this moiety was achieved using semi-preparative HPLC with UV detection for purification. nih.gov This indicates that the compound is amenable to HPLC analysis, likely on a C18 column with an aqueous-organic mobile phase, possibly containing an ion-pairing agent to improve peak shape and retention.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity. The presence of two primary amine groups and a primary alcohol group means it will have a very high boiling point and poor chromatographic performance on standard columns. Therefore, analysis by GC-FID would necessitate a derivatization step to convert the polar -NH₂ and -OH groups into less polar, more volatile derivatives, such as by silylation or acylation.

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. The analysis of complex mixtures containing the 2,6-diaminohexan-1-ol moiety has been performed using UHPLC coupled with mass spectrometry (UHPLC-ESI-MS), demonstrating its suitability for high-resolution separation in metabolomic studies. uni-saarland.de This technique is ideal for resolving the target compound from impurities and related substances in a sample matrix.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure. The hydrochloride salt form would significantly influence the appearance of the amine bands. Instead of the typical N-H stretching of a primary amine, broad and strong absorptions characteristic of an ammonium salt (-NH₃⁺) would be expected in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching bands.

| Functional Group | Expected Wavenumber (cm-1) | Appearance |

|---|---|---|

| O-H (Alcohol) | 3200-3600 | Broad, Strong |

| N-H (Ammonium Salt, -NH3+) | 2800-3200 | Broad, Strong |

| C-H (Aliphatic) | 2850-2960 | Medium to Strong |

| N-H (Ammonium Bend) | 1500-1600 | Medium to Strong |

| C-O (Alcohol) | 1050-1150 | Strong |

Future Research Directions and Emerging Applications

Sustainable Synthetic Routes and Green Chemistry Approaches

The transition from petrochemical feedstocks to renewable resources is a central goal of modern chemistry. 2,6-Diaminohexan-1-ol, also known as lysinol, is a prime candidate for this transition as it can be directly synthesized from L-lysine, an amino acid produced on a massive scale via fermentation of sugars.

Current research emphasizes the optimization of green synthetic pathways from lysine (B10760008). A key method is the catalytic hydrogenation of aqueous lysine. This process aligns with green chemistry principles by utilizing water as a solvent and aiming for high atom economy. Research has demonstrated that lysine hydrogenation can proceed with high conversion and selectivity under relatively moderate conditions using a Ruthenium-on-carbon (Ru/C) catalyst. The reaction is typically performed in water at temperatures between 100-150°C and pressures of 48-70 bar. The pH is also a critical parameter, with acidic conditions (pH 1.5-2) favoring the desired reaction. These efforts are paving the way for lysinol to become a renewable platform chemical with previously unrecognized potential.

Further research is directed at:

Developing non-precious metal catalysts: While ruthenium is effective, research into more abundant and less expensive catalysts (e.g., based on copper or nickel) is crucial for large-scale industrial viability.

Biocatalytic routes: Exploring enzymatic or whole-cell biocatalysis to convert lysine or its intermediates into 2,6-Diaminohexan-1-ol under even milder conditions (ambient temperature and pressure) represents a significant frontier. This includes engineered metabolic pathways in microorganisms to produce diamines from lysine, which could be adapted for lysinol production. nih.gov

A summary of typical reaction parameters for the hydrogenation of lysine is presented below.

| Parameter | Range Investigated | Catalyst | Solvent | Typical Yield | Source |

|---|---|---|---|---|---|

| Temperature | 100 - 150 °C | Ru/C | Water | >90% selectivity, 50-70% isolated yield | acs.org |

| Pressure | 48 - 70 bar H₂ | Ru/C | Water | ||

| pH | 1.5 - 2.0 | Ru/C | Water |

Exploration of Novel Derivatives for Specific Research Endeavors

The two amine groups and one hydroxyl group on 2,6-Diaminohexan-1-ol offer a rich platform for chemical modification, allowing for the synthesis of novel derivatives with tailored properties. Future research is focused on selectively modifying these functional groups to create molecules for specific applications in medicine, materials science, and chemical biology.

One area of exploration is the synthesis of imine derivatives (also known as Schiff bases). Researchers have successfully synthesized novel imines by reacting a modified 2,6-diamino-1-(anilinooxy)hexan-1-ol with various aromatic aldehydes. iosrjournals.org The formation of the imine moiety introduces new electronic and structural features, which are being investigated for applications in catalysis and as pharmacologically active agents. iosrjournals.org For example, the reaction of a lysine-derived amino alcohol with benzaldehyde (B42025) can yield an N-({2-amino-6-[(E)-benzylideneamino]hexyl}oxy)aniline derivative. iosrjournals.org

Another key strategy is the selective N-acylation of the amino groups. This process, which involves reacting the amino alcohol with an organic acid or its derivative, can produce N-acyl amino alcohols. google.com These molecules are structurally related to ceramides (B1148491) and other sphingolipids, suggesting potential applications in cosmetics and pharmaceuticals as skin barrier components or signaling molecules. google.com The challenge lies in achieving selective acylation of one amine group over the other, or of the amines over the hydroxyl group, which is an active area of synthetic methodology development.

The creation of symmetric derivatives, where two molecules of 2,6-Diaminohexan-1-ol are linked, or intramolecularly cyclized, is also a promising direction. Such symmetric molecules are valuable as unique building blocks for modified peptides and as intermediates in the synthesis of complex natural products. rsc.org

| Derivative Type | Synthetic Strategy | Starting Materials Example | Potential Application Area | Source |

|---|---|---|---|---|

| Imine (Schiff Base) | Condensation with aldehydes | 2,6-diamino-1-(anilinooxy)hexan-1-ol, Benzaldehyde | Catalysis, Pharmaceutical Agents | iosrjournals.org |

| N-acyl derivative | Selective acylation of amine groups | Amino alcohol, Organic acid | Cosmetics, Pharmaceutical Intermediates | google.com |

| Symmetric derivative | Intermolecular linking or cyclization | 2,6-Diaminohexan-1-ol | Modified Peptides, Natural Product Synthesis | rsc.org |

Integration into Advanced Functional Materials

The dual amine functionality and the hydroxyl group make 2,6-Diaminohexan-1-ol an excellent monomer for creating novel polymers and functional materials. Its bio-based origin makes it an attractive sustainable alternative to petrochemical-derived monomers like hexamethylenediamine.

A primary application being explored is its use as a curing agent (hardener) for epoxy resins . The amine groups react with the epoxide rings of the resin to form a cross-linked, three-dimensional network. This imparts rigidity and thermal stability to the final material. Research has shown that lysine itself can be used to cross-link soy-based wood adhesives, significantly improving their water resistance and mechanical strength. researchgate.netmdpi.com The wet shear strength of a soy protein adhesive modified with glycerol (B35011) epoxy resin and 9% lysine reached 1.22 MPa, a notable increase over adhesives without lysine. mdpi.com This demonstrates the potential of lysine-derived structures like 2,6-Diaminohexan-1-ol to create robust, bio-based adhesives.

Furthermore, 2,6-Diaminohexan-1-ol is a candidate for the synthesis of specialty polyamides . By reacting with dicarboxylic acids, it can form polyamides with pendant hydroxyl groups along the polymer chain. These hydroxyl groups can serve as sites for further modification, improve hydrophilicity, or enhance adhesion to substrates.

The incorporation of lysine and its derivatives into polymer resins is also being investigated for biomedical applications. For instance, polymer resins with lysine pendants have demonstrated the ability to sorb bilirubin (B190676) from aqueous solutions, suggesting their potential use in developing materials for treating hyperbilirubinemia. nih.gov The strong interaction is proposed to be due to the formation of salt linkages between the amino groups of lysine and the bilirubin molecule. nih.gov This highlights the potential for creating functional materials that leverage the specific chemical properties of the lysine side chain, which are retained in 2,6-Diaminohexan-1-ol.

Computational Design and Predictive Modeling for New Applications

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the discovery and development of new molecules and materials. For 2,6-Diaminohexan-1-ol and its derivatives, these methods offer a way to predict properties and guide experimental efforts, saving time and resources.

One significant area is the computational design of covalent binders . The amine groups of lysine residues in proteins are attractive targets for developing highly specific drugs and chemical probes. acs.org Computational methods, such as those using the Rosetta software suite, are being developed to design small molecules that can form covalent bonds with these lysine residues. acs.org These methods model the interaction between a ligand and a protein's binding pocket to predict which compounds will react with a target lysine. acs.org Statistical analysis of the Protein Data Bank (PDB) has identified tens of thousands of lysine residues near known small-molecule binders, suggesting a vast number of proteins may be targetable with this approach. acs.org

Predictive modeling is also being applied to material science. Molecular modeling can be used to simulate the polymerization of 2,6-Diaminohexan-1-ol with other monomers. These simulations can predict the mechanical, thermal, and chemical properties of the resulting polymers, allowing researchers to screen for promising candidates before undertaking lengthy and costly laboratory synthesis. For instance, modeling can predict how the pendant hydroxyl group might influence chain packing, hydrogen bonding, and ultimately, the material's bulk properties.

Furthermore, machine learning algorithms are being employed to build models that can predict chemical reactivity and function. By training a model on a large dataset of chemical structures and their measured properties (e.g., binding affinity, catalytic activity), it is possible to predict the performance of new, unsynthesized derivatives of 2,6-Diaminohexan-1-ol. Interpretable machine learning techniques, such as SHAP (SHapley Additive exPlanations) analysis, can even reveal which structural features of a molecule are most important for a given function, providing valuable insights for rational design. frontiersin.org

| Computational Method | Application | Objective | Key Finding/Potential | Source |

|---|---|---|---|---|

| Rosetta Modeling Suite | Covalent Binder Design | Design small molecules to covalently bind to protein lysine residues. | Identified over 57,000 potential lysine targets in the PDB, demonstrating vast therapeutic potential. | acs.org |

| Molecular Modeling / Simulation | Polymer Science | Predict mechanical and thermal properties of polymers made from lysine-derived monomers. | Guides the synthesis of functional materials with desired properties (e.g., strength, adhesion). | acs.org |

| Machine Learning (e.g., SVM) with SHAP analysis | Predictive Chemistry | Predict chemical function from structure and identify key contributing molecular features. | Accelerates discovery of new derivatives with enhanced properties by focusing on important structural motifs. | frontiersin.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Diaminohexan-1-ol hydrochloride with high enantiomeric purity?

- Methodology : Use asymmetric synthesis with chiral catalysts (e.g., transition-metal complexes or enzymatic resolution) to ensure stereochemical control. The (S)-enantiomer (CAS 1041055-24-6) is synthesized via selective reduction of ketone intermediates or kinetic resolution . Monitor reaction progress using chiral HPLC or polarimetry to confirm enantiomeric excess.

Q. How should this compound be stored to prevent degradation?

- Methodology : Store under inert gas (nitrogen or argon) at 2–8°C to minimize oxidation and hygroscopicity. Stability studies indicate decomposition under ambient conditions due to amine group reactivity . Use vacuum-sealed containers for long-term storage.

Q. What analytical techniques are optimal for structural confirmation of this compound?

- Methodology :

- NMR : Analyze / spectra to confirm amine and hydroxyl proton environments (δ 1.5–3.0 ppm for NH and δ 3.5–4.5 ppm for -OH).

- Mass Spectrometry : ESI-MS (m/z 205.13 for [M+H]) validates molecular weight .

- X-ray Crystallography : Resolve chiral centers (e.g., (S)-configuration in CAS 1041055-24-6) .

Q. What safety protocols are critical when handling this compound in biological assays?

- Methodology : Follow H335 (respiratory irritation) and H315/H319 (skin/eye irritation) precautions. Use fume hoods, PPE (gloves, goggles), and emergency eyewash stations. Toxicity data from analogous diamines suggest LD > 200 mg/kg (oral, rat) .

Advanced Research Questions

Q. How can researchers address the lack of thermodynamic data (e.g., boiling point) for this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature under controlled heating rates.

- Group Contribution Methods : Estimate properties using software like COSMO-RS or UNIFAC based on molecular fragments (e.g., -NH, -OH) .

Q. What experimental strategies resolve contradictions in reported reactivity during substitution reactions?

- Methodology :

- Kinetic Studies : Vary solvents (polar aprotic vs. protic), temperatures, and catalysts (e.g., Pd or Cu).

- Spectroscopic Monitoring : Use in-situ IR or -NMR to track intermediates. Evidence from similar compounds suggests competing SN1/SN2 pathways .

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodology :

- Enzyme Binding Assays : Compare (S)- and (R)-enantiomers in enzyme inhibition studies (e.g., aminotransferases).

- Molecular Dynamics Simulations : Model hydrogen bonding and steric effects using software like GROMACS (see 3D data in ) .

Q. What purification techniques are effective for removing by-products (e.g., hydroxylamines) during synthesis?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) for high recovery of pure product.

- Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted amines) via Dowex® resins .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.